Azimexon
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Overview
Description
Azimexon is a synthetic immunomodulating agent known for its ability to potentiate immune responses. It is an aziridine derivative and has been studied for its effects on both thymus-dependent and thymus-independent antigens . This compound has shown promise in enhancing antibody responses and activating macrophages, making it a valuable compound in immunopharmacology .
Preparation Methods
Chemical Reactions Analysis
Azimexon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Azimexon has a wide range of scientific research applications:
Chemistry: Used as a model compound to study aziridine chemistry and reactions.
Biology: Investigated for its effects on immune cells, including macrophages and lymphocytes.
Industry: Potential applications in the development of new immunomodulating drugs and therapies.
Mechanism of Action
Azimexon exerts its effects by potentiating antibody responses and activating macrophages . It enhances the immune response to both thymus-dependent and thymus-independent antigens by increasing the cytostatic activity of macrophages against tumor cells . The molecular targets and pathways involved include the activation of immune cells and modulation of cytokine production .
Comparison with Similar Compounds
Azimexon is often compared with other immunomodulating agents such as tuftsin and bestatin . While tuftsin is a basic tetrapeptide that also enhances antibody responses, this compound is unique in its aziridine structure and specific immunomodulating properties . Bestatin, another immunomodulator, differs in its mechanism of action and chemical structure . These comparisons highlight this compound’s unique position in the field of immunopharmacology.
Similar Compounds
- Tuftsin
- Bestatin
- Levamisole
This compound’s distinct chemical structure and specific immunomodulating effects make it a valuable compound for further research and therapeutic applications.
Properties
CAS No. |
64118-86-1 |
---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-[2-(2-cyanoaziridin-1-yl)propan-2-yl]aziridine-2-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-9(2,12-4-6(12)3-10)13-5-7(13)8(11)14/h6-7H,4-5H2,1-2H3,(H2,11,14) |
InChI Key |
RPZOFMHRRHHDPZ-UHFFFAOYSA-N |
SMILES |
CC(C)(N1CC1C#N)N2CC2C(=O)N |
Canonical SMILES |
CC(C)(N1CC1C#N)N2CC2C(=O)N |
Key on ui other cas no. |
64118-86-1 |
Synonyms |
2-(2-cyanaziridinyl-(1))-2-(2-carbamoylaziridinyl-(1))propane azimexon azimexone BM 12531 BM-12531 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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